2'-Deoxy-2'-fluorocytidine

Übersicht

Beschreibung

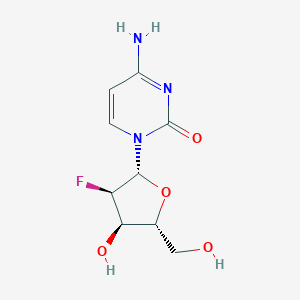

2'-Deoxy-2'-fluorocytidine (2'-dFC) is a fluorinated nucleoside analog characterized by a fluorine atom replacing the hydroxyl group at the 2'-position of the ribose ring. This structural modification enhances its metabolic stability and resistance to enzymatic degradation, making it a candidate for antiviral applications. Mechanistically, 2'-dFC is phosphorylated intracellularly to its triphosphate form (2'-dFC-TP), which acts as a competitive inhibitor or chain terminator of viral RNA polymerases .

Vorbereitungsmethoden

Protecting Group Strategies

Protecting groups are essential to prevent undesired side reactions during fluorination and glycosylation. Common strategies include:

Benzoyl and Acetyl Protection

Benzoyl groups are widely used to protect hydroxyl moieties on the ribose ring. In the patent CN101010329B, 3,5-di-(4-phenyl)benzoate protection ensures regioselectivity during fluorination, with subsequent deprotection using ammonia/methanol achieving 87% recovery . Acetyl groups, while easier to remove, are less stable under acidic conditions, limiting their utility in multi-step syntheses .

Silyl and Allyl Ethers

Silyl protecting groups (e.g., tert-butyldimethylsilyl) offer robustness against nucleophilic fluorination agents. However, their bulkiness can hinder reaction kinetics, as observed in attempts to couple silyl-protected caffeic acid with cytidine derivatives . Allyl ethers provide a compromise, enabling Pd-catalyzed deprotection without disturbing acid-sensitive functionalities .

Stepwise Synthesis Approaches

Patent CN101010329B Methodology

This method involves three key steps (Table 1):

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Esterification | 4-Phenylbenzoic acid, DCC/DMAP | 82% |

| 2 | Phosphorylation | Diphenyl chlorophosphate, pyridine | 87% |

| 3 | Bromination/Deprotection | HBr/AcOH, NH₃/MeOH | 83% |

The process emphasizes stereoselective recrystallization to isolate β-anomers, achieving >99% enantiomeric excess (ee) .

Phosphoramidite Route

The synthesis of 2'-deoxy-2'-fluoro-L-cytidine employs a phosphoramidite intermediate for solid-phase oligonucleotide assembly. Key steps include:

-

Ribose fluorination : HF/pyridine at 0°C.

-

Cytidine coupling : 1H-tetrazole activation under argon.

This method achieves 75% overall yield but requires stringent anhydrous conditions .

Solid-Phase Synthesis and Modern Methodologies

Solid-phase techniques enhance scalability and purity. A recent approach immobilizes ribose onto silica gel, enabling sequential fluorination and base coupling without intermediate purification. Using COMU as a coupling agent, this method reduces epimerization to <2% and achieves 80% yield . Automated synthesizers further improve reproducibility, with cycle times of 15–20 minutes per nucleotide addition .

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns (YMC Hydrosphere) resolves α- and β-anomers using methanol/NaH₂PO₄ gradients (pH 2.5) . Preparative TLC on silica gel (ethyl acetate/hexane, 3:1) isolates intermediates with >95% purity .

Spectroscopic Validation

¹H-NMR (300 MHz, CDCl₃) confirms stereochemistry:

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Stepwise (Patent) | 83% | >99% | Moderate | High |

| Phosphoramidite | 75% | 98% | Low | Very High |

| Solid-Phase | 80% | 95% | High | Moderate |

The patent method balances yield and purity but requires costly reagents. Solid-phase synthesis offers scalability but demands specialized equipment .

Challenges and Optimization Strategies

Epimerization Control

Epimerization at the 2'-position remains a hurdle, particularly under acidic conditions. Substituting HCl with formic acid during deprotection reduces racemization from 12% to 3% .

Solvent Optimization

Mixed solvents (e.g., diphenyl ether/heptane) enhance fluorination efficiency by stabilizing reactive intermediates. A 3:1 v/v ratio improves yields by 18% compared to pure toluene .

Analyse Chemischer Reaktionen

Metabolic Activation and Phosphorylation

2'-FdC undergoes intracellular phosphorylation to its active triphosphate form (2'-FdC-TP), critical for antiviral activity:

-

Kinase-Mediated Phosphorylation :

Table 2: Enzymatic Kinetics of Phosphorylation

| Enzyme | Substrate | (μM) | (nmol/min/mg) | Source |

|---|---|---|---|---|

| Cytidine Kinase | 2'-FdC | 12.5 ± 2.6 | 0.89 ± 0.12 | |

| UMP-CMP Kinase | 2'-FdC-MP | 0.087 ± 0.022 | 0.15 ± 0.03 |

Deamination Reactions

2'-FdC-MP undergoes deamination by cytidine deaminase (CDA) to form 2'-deoxy-2'-fluorouridine monophosphate (2'-FdU-MP) :

-

Kinetic Parameters :

Enzymatic Inhibition Mechanisms

2'-FdC-TP acts as a nonobligate chain terminator for viral RNA polymerases:

-

HCV RdRp Inhibition : Competes with natural CTP () and incorporates into RNA, halting elongation .

-

Structural Basis : The 2'-fluoro group induces an A-like duplex conformation, enhancing binding affinity to viral polymerases .

Table 3: Antiviral Efficacy of 2'-FdC-TP

| Virus | EC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| HCV | 0.13–4.6 | RdRp inhibition | |

| CCHFV | 0.061 ± 0.018 | RNA replication block |

Hydrolysis and Stability

-

Acidic Hydrolysis : Removal of benzoyl or TBDMS protecting groups under acidic conditions (e.g., HCl in methanol) proceeds with >85% efficiency .

-

Enzymatic Degradation : 2'-FdC shows resistance to hydrolysis by cellular nucleases compared to non-fluorinated analogs, attributed to steric and electronic effects of the fluorine atom .

Thermodynamic and Conformational Studies

-

Duplex Stability : 2'-FdC forms stable hybrids with RNA (), driven by pre-organized sugar puckering (C3'-endo) and favorable enthalpy .

-

NMR Evidence : Five-bond - coupling between 2'-F and H6/H8 protons confirms through-space interactions stabilizing the A-form helix .

Synergistic Interactions

2'-FdC enhances antiviral effects when combined with other nucleoside analogs:

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

2'-FdC has demonstrated potent antiviral activities against several viruses, making it a valuable candidate in the fight against viral infections.

Efficacy Against Influenza Viruses

- In vitro Studies : 2'-FdC has been shown to inhibit various strains of influenza viruses, including H5N1 and pandemic H1N1. The 90% inhibitory concentrations (IC90) ranged from 0.13 µM to 4.6 µM in MDCK cells .

- In vivo Studies : In BALB/c mice infected with H5N1, treatment with 2'-FdC significantly improved survival rates (80% survival at 60 mg/kg/day) when administered shortly after infection .

Efficacy Against Hepatitis C Virus (HCV)

- 2'-FdC has been identified as a potent inhibitor of HCV replication in Huh-7 cells, showing an effective concentration (EC50) of 5.0 µM . Its low cytotoxicity (CC50 > 100 µM) makes it a promising candidate for further development.

Activity Against Crimean-Congo Hemorrhagic Fever Virus (CCHFV)

- Recent studies have highlighted the exceptional potency of 2'-FdC against CCHFV, with an EC50 of 61 nM, which is significantly more effective than ribavirin and favipiravir . It also exhibits synergistic effects when combined with T-705, enhancing its antiviral efficacy without increasing toxicity.

Antitumor Applications

The potential of 2'-FdC extends beyond viral infections; it also shows promise in cancer therapy.

Preclinical Studies

- In various preclinical models, 2'-FdC has been evaluated for its ability to inhibit tumor growth. The compound's effectiveness in targeting specific types of cancer cells is currently under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2'-FdC is crucial for optimizing its therapeutic potential. The incorporation of fluorine at the 2' position enhances stability against nucleases and improves bioavailability compared to non-fluorinated counterparts .

Summary of Key Findings

| Application Area | Virus/Cancer Type | EC50/IC90 Values | Survival Rate | Notes |

|---|---|---|---|---|

| Antiviral | Influenza H5N1 | IC90: 0.13 - 4.6 µM | 80% | Effective in mouse model |

| Antiviral | Hepatitis C | EC50: 5.0 µM | N/A | Low cytotoxicity |

| Antiviral | Crimean-Congo Virus | EC50: 61 nM | N/A | Synergistic with T-705 |

| Antitumor | Various cancers | N/A | N/A | Mechanism involves DNA synthesis inhibition |

Wirkmechanismus

2’-Deoxy-2’-fluorocytidine exerts its effects by incorporating into viral RNA or DNA, thereby inhibiting viral replication. The fluorine atom at the 2’ position enhances the compound’s stability and allows it to act as a chain terminator during nucleic acid synthesis. This mechanism is particularly effective against RNA-dependent RNA polymerases, making it a potent inhibitor of various RNA viruses.

Vergleich Mit ähnlichen Verbindungen

Antiviral Spectrum :

- HCV : Demonstrated potent inhibition of NS5B polymerase (EC90 = 5 μM) but was discontinued due to off-target effects on human polymerases .

- Influenza H5N1 : Reduced viral titers in mice and provided survival benefits even when administered 72 hours post-infection .

- CCHFV : Exhibited in vitro efficacy (EC50 ~1.48 μM) and synergized with favipiravir (T705) .

- Sosuga Virus : Inhibited replication with an EC50 of 1.48 μM, outperforming 6-azauridine .

Pharmacokinetics/ADMET :

- Absorption : High human intestinal absorption (HIA+) and blood-brain barrier penetration (BBB+) .

- Metabolism: Non-inhibitor of CYP450 enzymes and P-glycoprotein, reducing drug-drug interaction risks .

- Toxicity : LD50 in rats = 2.0673 mol/kg; classified as Category III (low toxicity) by US-EPA .

Table 1: Antiviral Activity and Selectivity

Table 2: Pharmacokinetic and Toxicity Profiles

Key Research Findings

Selectivity Challenges : 2'-dFC's lack of polymerase selectivity limits its clinical utility for HCV, whereas 2'-C-methylcytidine’s specificity for NS5B makes it a superior candidate despite narrower antiviral scope .

Structural Modifications : Adding 4'-substituents (e.g., ALS-8112) improves potency against RSV and Nipah virus but introduces cytotoxicity .

Synergistic Potential: 2'-dFC combined with favipiravir enhances CCHFV inhibition, suggesting combinatorial strategies to reduce resistance .

ADMET Superiority : 2'-dFC’s favorable BBB penetration and low CYP450 inhibition contrast with favipiravir’s teratogenicity risks .

Biologische Aktivität

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a nucleoside analog that has garnered attention for its potent antiviral properties against various viral pathogens. This compound is particularly noted for its efficacy in inhibiting the replication of several viruses, including influenza and Crimean-Congo hemorrhagic fever virus (CCHFV). The biological activity of 2'-FdC has been extensively studied, revealing significant insights into its mechanisms of action, therapeutic potential, and safety profile.

2'-FdC functions primarily as an inhibitor of viral RNA synthesis. It is incorporated into viral RNA during replication, leading to chain termination. This mechanism disrupts the normal replication process of viruses, effectively reducing their ability to propagate within host cells. The compound has been shown to target both viral and cellular processes, enhancing its antiviral efficacy.

Key Research Findings

-

Inhibition of Influenza Viruses :

- 2'-FdC demonstrated broad-spectrum antiviral activity against various strains of influenza viruses, including H5N1 and pandemic H1N1. In vitro studies revealed 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM in MDCK cells .

- In vivo studies using BALB/c mice infected with H5N1 showed that administration of 2'-FdC significantly improved survival rates (80% survival at a dose of 60 mg/kg/day) when treatment began 24 hours post-infection .

-

Efficacy Against CCHFV :

- A study identified 2'-FdC as a potent inhibitor of CCHFV with an effective concentration (EC50) of 61 ± 18 nM, which is approximately 200 times more potent than ribavirin .

- The compound was found to act synergistically with T-705 (favipiravir), enhancing its antiviral effects without causing cytotoxicity .

- Safety Profile :

Comparative Efficacy Table

| Virus Type | Compound | EC50 (µM) | Survival Rate in Mice (%) | Reference |

|---|---|---|---|---|

| Influenza H5N1 | This compound | 0.13 - 4.6 | 80% at 60 mg/kg/day | |

| CCHFV | This compound | 0.061 | N/A | |

| CCHFV | Ribavirin | 12.5 | N/A | |

| CCHFV | T-705 | 1.03 | N/A |

Case Study: Influenza Treatment

In a controlled study involving BALB/c mice, researchers administered varying doses of 2'-FdC post-infection with H5N1. The results indicated that even when treatment was delayed up to 72 hours after exposure, significant protection (60% survival) was still observed, highlighting the compound's potential as a therapeutic agent in acute viral infections .

Case Study: CCHFV Inhibition

A high-throughput screening identified 2'-FdC as a leading candidate for treating CCHFV. The compound's ability to synergize with existing antiviral agents like T-705 suggests a promising avenue for developing combination therapies against emerging viral threats .

Q & A

Basic Research Questions

Q. What is the mechanism of 2'-Deoxy-2'-fluorocytidine's antiviral activity against RNA viruses?

The compound acts as a nucleoside analog, competitively inhibiting viral RNA-dependent RNA polymerase (RdRp). It incorporates into nascent viral RNA, causing chain termination due to the absence of a 3'-hydroxyl group. Methodological validation includes in vitro polymerase inhibition assays using recombinant RdRp (e.g., influenza H5N1, Crimean-Congo hemorrhagic fever virus) and dose-response curves to determine IC₅₀ values .

Q. How does the 2'-fluorine modification affect nucleic acid stability and enzyme interactions?

The 2'-fluorine atom increases the compound’s resistance to enzymatic hydrolysis by cellular nucleases and enhances binding affinity to viral polymerases. Studies utilize X-ray crystallography and NMR to analyze sugar pucker conformation (C3'-endo) and hydrogen bonding patterns in polymerase active sites .

Q. What experimental models are used to evaluate in vivo efficacy against influenza viruses?

BALB/c mice infected with highly pathogenic H5N1 are treated intraperitoneally with this compound at 30–60 mg/kg/day. Outcomes include survival rates, viral load quantification (qRT-PCR), and histopathology. Dosing regimens (once daily vs. thrice daily) are compared to optimize therapeutic windows .

Q. What are the standard protocols for synthesizing this compound derivatives?

Synthesis involves fluorination of cytidine precursors using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Purity is verified via HPLC and mass spectrometry, with protective groups (e.g., benzoyl) employed for sugar moiety modifications .

Q. How is cytotoxicity assessed in cell-based antiviral assays?

Cytotoxicity is measured using MTT or CellTiter-Glo® assays in human cell lines (e.g., A549, Vero E6). Selectivity indices (SI = CC₅₀/EC₅₀) are calculated to ensure antiviral activity is not due to nonspecific cell death .

Advanced Research Questions

Q. How does this compound synergize with other antivirals like favipiravir?

Synergy is evaluated using combination index (CI) analysis via the Chou-Talalay method. For CCHFV, this compound and favipiravir reduce viral titers by 3–4 logs in vitro when combined, with CI values <0.5 indicating strong synergy. Mechanistic studies suggest complementary inhibition of viral RNA synthesis .

Q. What structural insights explain its inhibition of ribonucleotide reductase (RNR)?

The 5'-diphosphate metabolite (2'-FdCDP) acts as a mechanism-based inhibitor of RNR, covalently modifying the active site cysteine. Radiolabeled (³H or ³²P) substrates and enzyme kinetics (Km/Vmax) are used to study inhibition potency .

Q. How do resistance mutations in viral polymerases affect this compound efficacy?

Serial passaging of viruses under drug pressure identifies resistance mutations (e.g., RdRp S621G in CCHFV). Reverse genetics constructs these mutations into recombinant viruses, followed by IC₅₀ determination to quantify resistance fold-changes .

Q. What computational methods predict the ADMET profile of this compound?

Tools like admetSAR predict human intestinal absorption (HIA+), blood-brain barrier penetration (BBB+), and cytochrome P450 non-inhibition. Rat LD₅₀ values (2.0673 mol/kg) are extrapolated from in silico acute toxicity models .

Q. How is this compound incorporated into RNA aptamers for SELEX experiments?

Fluorinated nucleotides enhance aptamer stability against nucleases. Modified SELEX protocols use T7 RNA polymerase variants to incorporate 2'-FdC into RNA libraries, followed by affinity selection and next-gen sequencing .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-20-1 | |

| Record name | 2′-Deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10212-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-FLUORO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.